molecular formula C21H18N4O4 B252363 N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

カタログ番号 B252363
分子量: 390.4 g/mol
InChIキー: PMHVHJMAVOJCJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as BGB-283, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. BGB-283 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide targets the BTK enzyme, which plays a crucial role in BCR signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway is implicated in various B-cell malignancies, autoimmune diseases, and inflammatory disorders. BTK is a downstream effector of BCR signaling, and its inhibition leads to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have potent and selective inhibition of BTK, leading to the suppression of BCR signaling and subsequent inhibition of B-cell proliferation and survival. N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In preclinical studies, N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has shown efficacy in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

実験室実験の利点と制限

One of the major advantages of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for various B-cell malignancies, autoimmune diseases, and inflammatory disorders. However, one of the limitations of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is its low solubility, which can affect its bioavailability and efficacy in vivo. Additionally, N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has a short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the research and development of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. One potential direction is the evaluation of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in combination with other targeted therapies for the treatment of B-cell malignancies. Another potential direction is the investigation of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in autoimmune diseases and inflammatory disorders, where dysregulation of BCR signaling is implicated. Additionally, further optimization of the synthesis process and formulation of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide may improve its solubility and bioavailability, leading to better efficacy in vivo.

合成法

The synthesis of N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide involves a multi-step process that starts with the reaction of 2-aminobenzofuran and acetic anhydride to form 1-acetyl-2-aminobenzofuran. This intermediate is then reacted with 3-aminopropylamine to form N-(3-aminopropyl)-1-acetyl-2-aminobenzofuran, which is further reacted with 4-oxo-1H-quinazoline-2-carboxylic acid to form N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. The overall yield of the synthesis process is around 20%.

科学的研究の応用

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has shown potent and selective inhibition of BTK, leading to the suppression of BCR signaling and subsequent inhibition of B-cell proliferation and survival. N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

特性

分子式

C21H18N4O4

分子量

390.4 g/mol

IUPAC名

N-[3-(1-benzofuran-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C21H18N4O4/c26-19-14-7-2-3-8-15(14)24-18(25-19)21(28)23-11-5-10-22-20(27)17-12-13-6-1-4-9-16(13)29-17/h1-4,6-9,12H,5,10-11H2,(H,22,27)(H,23,28)(H,24,25,26)

InChIキー

PMHVHJMAVOJCJX-UHFFFAOYSA-N

異性体SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3

正規SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCNC(=O)C3=NC(=O)C4=CC=CC=C4N3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。